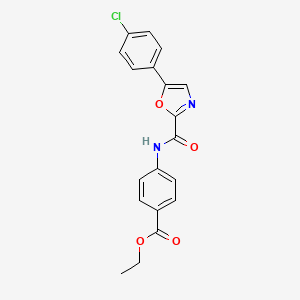
Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate” is a chemical compound with the molecular formula C12H10ClNO3 . It has an average mass of 251.666 Da and a monoisotopic mass of 251.034927 Da . The compound is also known by other names such as “Ethyl 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylate” and "4-Oxazolecarboxylic acid, 5-(4-chlorophenyl)-, ethyl ester" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10ClNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.67 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.作用机制
The mechanism of action of Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. It has also been suggested that it may act by inhibiting the growth and replication of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been found to have antibacterial and antifungal activity against a wide range of microorganisms.
实验室实验的优点和局限性
One of the main advantages of using Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate in lab experiments is its potential as a lead compound for the development of new anti-inflammatory and analgesic drugs. It is also relatively easy to synthesize and has a high yield. However, one of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and selectivity.
未来方向
There are several future directions for the research on Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate. One of the most promising directions is the development of new anti-inflammatory and analgesic drugs based on its structure. It is also possible to explore its potential as an antibacterial and antifungal agent. Further studies are needed to fully understand its mechanism of action and optimize its activity and selectivity. Additionally, it would be interesting to investigate its potential as a therapeutic agent for other diseases, such as cancer and autoimmune disorders.
合成方法
The synthesis of Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate involves the reaction of this compound 4-aminobenzoate with 4-chlorophenyl isocyanate, followed by cyclization with oxalyl chloride and 2-amino-5-chlorobenzoxazole. The yield of this synthesis method is reported to be around 60-70%.
科学研究应用
Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential as an antibacterial and antifungal agent.
属性
IUPAC Name |
ethyl 4-[[5-(4-chlorophenyl)-1,3-oxazole-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-2-25-19(24)13-5-9-15(10-6-13)22-17(23)18-21-11-16(26-18)12-3-7-14(20)8-4-12/h3-11H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRAWCQUTARZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


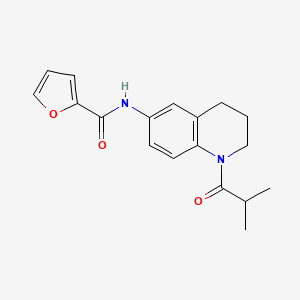
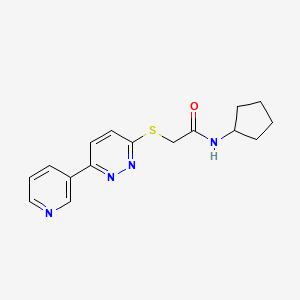
![(1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene-7-carboxylic acid tert-butyl ester](/img/structure/B2791856.png)

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2791858.png)

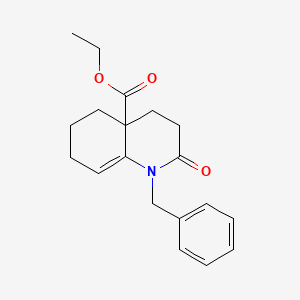
![4-chloro-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2791863.png)
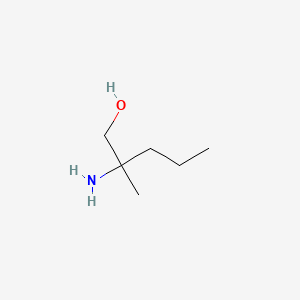
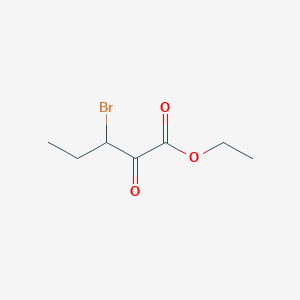
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-pentylpropane-1-sulfonamide](/img/structure/B2791869.png)
![Ethyl 5-[(3-fluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2791871.png)
